4,5,6,7-Tetrachloro-2-(2-methyl-5-nitrophenyl)isoindole-1,3-dione
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Overview
Description
4,5,6,7-Tetrachloro-2-(2-methyl-5-nitrophenyl)isoindole-1,3-dione is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrachloro-2-(2-methyl-5-nitrophenyl)isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction is carried out under controlled conditions, often involving the use of catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can significantly improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrachloro-2-(2-methyl-5-nitrophenyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using molecular oxygen or other oxidizing agents under specific conditions.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen or metal hydrides.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen, hydrogen, metal hydrides, and various nucleophiles. Reaction conditions such as temperature, pressure, and the presence of catalysts play a crucial role in determining the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4,5,6,7-Tetrachloro-2-(2-methyl-5-nitrophenyl)isoindole-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism by which 4,5,6,7-Tetrachloro-2-(2-methyl-5-nitrophenyl)isoindole-1,3-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrachloro-2-hydroxy-isoindole-1,3-dione
- 4,5,6,7-Tetrachloro-2-hydroxyisoindoline-1,3-dione
- Dimethyl 2,3,5,6-tetrachloroterephthalate
Uniqueness
4,5,6,7-Tetrachloro-2-(2-methyl-5-nitrophenyl)isoindole-1,3-dione is unique due to its specific combination of chlorine atoms and a nitrophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C15H6Cl4N2O4 |
---|---|
Molecular Weight |
420.0 g/mol |
IUPAC Name |
4,5,6,7-tetrachloro-2-(2-methyl-5-nitrophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H6Cl4N2O4/c1-5-2-3-6(21(24)25)4-7(5)20-14(22)8-9(15(20)23)11(17)13(19)12(18)10(8)16/h2-4H,1H3 |
InChI Key |
ABCCDAZLNBOROR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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